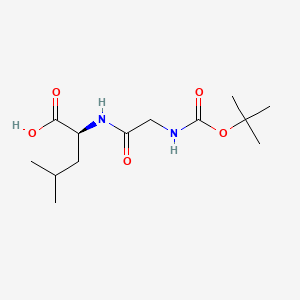

Boc-Gly-Leu-OH

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2S)-4-methyl-2-[[2-[(2-methylpropan-2-yl)oxycarbonylamino]acetyl]amino]pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H24N2O5/c1-8(2)6-9(11(17)18)15-10(16)7-14-12(19)20-13(3,4)5/h8-9H,6-7H2,1-5H3,(H,14,19)(H,15,16)(H,17,18)/t9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGNNFKYULPHSJI-VIFPVBQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)O)NC(=O)CNC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)O)NC(=O)CNC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H24N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60474602 | |

| Record name | L-Leucine, N-[(1,1-dimethylethoxy)carbonyl]glycyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60474602 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51871-42-2 | |

| Record name | L-Leucine, N-[(1,1-dimethylethoxy)carbonyl]glycyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60474602 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Structure of Boc-Gly-Leu-OH

This guide provides a comprehensive technical overview of N-tert-butoxycarbonyl-glycyl-L-leucine (Boc-Gly-Leu-OH), a dipeptide derivative crucial for peptide synthesis and various research applications in drug development and biochemistry. This document is intended for researchers, scientists, and professionals in the field of drug development.

Chemical Structure and Properties

This compound is a dipeptide composed of glycine and L-leucine, with the N-terminus of glycine protected by a tert-butoxycarbonyl (Boc) group. This protecting group is instrumental in preventing unwanted side reactions during peptide synthesis.

Chemical Structure:

The structure consists of a Boc-protected glycine residue linked via a peptide bond to the amino group of an L-leucine residue. The C-terminus of the leucine residue is a free carboxylic acid.

Molecular Formula: C₁₃H₂₄N₂O₅[1][2]

Molecular Weight: 288.34 g/mol [1][2]

CAS Number: 51871-42-2[1]

Physicochemical Data

A summary of the available physicochemical properties for this compound is presented in Table 1. It is important to note that detailed experimental data for this specific dipeptide is not extensively published. Therefore, some properties are based on data from suppliers and analogous compounds.

| Property | Value | Reference |

| Appearance | White to off-white solid | |

| Purity | ≥99% | |

| Storage Temperature | 2-8°C |

Note: Specific quantitative data such as melting point, optical rotation, and detailed solubility are not consistently available in the reviewed literature for this compound. Researchers should verify these properties with the specific batch from their supplier.

Spectroscopic Data

-

¹H NMR: Expected signals would include those for the tert-butyl protons of the Boc group (a singlet around 1.4 ppm), the α-protons of glycine and leucine, the β- and γ-protons of the leucine side chain, and the amide and carboxylic acid protons.

-

¹³C NMR: Carbon signals corresponding to the Boc group, the carbonyls of the peptide bond and carboxylic acid, and the carbons of the glycine and leucine residues are expected.

-

IR Spectroscopy: Characteristic absorption bands would be observed for the N-H stretching of the amide, C=O stretching of the carbamate, amide, and carboxylic acid, and C-H stretching of the alkyl groups.

-

Mass Spectrometry: The molecular ion peak corresponding to the exact mass of the compound would be expected.

Experimental Protocols

Detailed, peer-reviewed experimental protocols specifically for the synthesis of this compound are not widely published. However, its synthesis can be achieved through standard solution-phase or solid-phase peptide synthesis methodologies. Below are generalized protocols that can be adapted for its preparation.

Solution-Phase Synthesis of this compound

This method involves the coupling of Boc-glycine to the methyl or ethyl ester of L-leucine, followed by the saponification of the resulting dipeptide ester.

Workflow for Solution-Phase Synthesis:

Caption: Workflow for the solution-phase synthesis of this compound.

Detailed Methodology:

-

Esterification of L-Leucine: L-leucine is first protected at its C-terminus, typically as a methyl or ethyl ester, to prevent self-coupling. This can be achieved by reacting L-leucine with methanol or ethanol in the presence of an acid catalyst like thionyl chloride or hydrogen chloride gas.

-

Peptide Coupling: Boc-glycine is then coupled to the L-leucine ester. Common coupling reagents include dicyclohexylcarbodiimide (DCC) with an additive like 1-hydroxybenzotriazole (HOBt), or a uronium-based reagent such as HATU in the presence of a non-nucleophilic base like diisopropylethylamine (DIEA). The reaction is typically carried out in an anhydrous organic solvent such as dichloromethane (DCM) or dimethylformamide (DMF).

-

Saponification: The protecting ester group is removed from the C-terminus of the dipeptide by saponification using a base such as lithium hydroxide (LiOH) or sodium hydroxide (NaOH) in a mixture of an organic solvent and water.

-

Work-up and Purification: The reaction mixture is then acidified to protonate the carboxylic acid, followed by extraction with an organic solvent. The final product is purified, typically by recrystallization or column chromatography.

Solid-Phase Peptide Synthesis (SPPS) of this compound

SPPS offers a more streamlined approach, particularly for longer peptides, but can also be used for dipeptide synthesis.

Workflow for Solid-Phase Synthesis:

Caption: Workflow for the solid-phase synthesis of this compound.

Detailed Methodology:

-

Resin Loading: The C-terminal amino acid, in this case, L-leucine, is first attached to a solid support. For the synthesis of a protected peptide acid, a 2-chlorotrityl chloride resin is commonly used, which allows for cleavage under mild acidic conditions that do not remove the Boc group. The loading is typically performed by reacting Boc-L-Leu-OH with the resin in the presence of DIEA in DCM.

-

Boc Deprotection: The Boc protecting group from the resin-bound leucine is removed using an acidic solution, typically 20-50% trifluoroacetic acid (TFA) in DCM.

-

Neutralization: The resulting trifluoroacetate salt of the amino group is neutralized with a base, such as 10% DIEA in DCM, to free the amine for the subsequent coupling reaction.

-

Coupling of Boc-Gly-OH: The next amino acid, Boc-glycine, is activated and coupled to the free amino group of the resin-bound leucine. Common coupling reagents for SPPS include HBTU or HATU in the presence of DIEA in DMF.

-

Cleavage from Resin: The final dipeptide is cleaved from the resin. For a 2-chlorotrityl chloride resin, this can be achieved with a mild acidic solution, such as a solution of TFA in DCM or hexafluoroisopropanol (HFIP) in DCM, which preserves the N-terminal Boc group.

-

Purification: The cleaved product is typically precipitated with cold diethyl ether, collected, and purified by chromatography if necessary.

Visualization of the Chemical Structure

The following is a DOT script representation of the chemical structure of this compound.

References

An In-depth Technical Guide to Boc-Gly-Leu-OH: Chemical and Physical Properties for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of the chemical and physical properties of N-tert-Butoxycarbonyl-Glycyl-L-Leucine (Boc-Gly-Leu-OH), a key building block in peptide synthesis and drug development. This document is intended for researchers, scientists, and professionals in the pharmaceutical and biotechnology industries, offering detailed data, experimental protocols, and relevant biological context to support its application in the laboratory.

Core Chemical and Physical Properties

This compound is a dipeptide derivative where the N-terminus of the glycine residue is protected by a tert-butoxycarbonyl (Boc) group. This acid-labile protecting group enhances the compound's stability and solubility in organic solvents, making it a versatile reagent in peptide chemistry.[1]

Quantitative Data Summary

The following table summarizes the key quantitative properties of this compound.

| Property | Value | Reference(s) |

| CAS Number | 32991-17-6 | [1][2] |

| Molecular Formula | C₁₃H₂₄N₂O₅ | [1][2] |

| Molecular Weight | 288.34 g/mol | |

| Melting Point | 120-124 °C | |

| Appearance | White to off-white powder | |

| Optical Rotation [α]D²⁰ | -20 ± 2° (c=1 in DMF) | |

| Purity | ≥ 95% (typically ≥ 99% by HPLC) |

Solubility

Experimental Protocols

Detailed experimental procedures are crucial for the successful application of this compound in research. The following sections provide methodologies for its synthesis, purification, and analysis.

Synthesis of this compound (Solution-Phase)

This protocol describes a typical solution-phase synthesis approach for coupling Boc-Gly-OH to L-Leucine methyl ester, followed by saponification to yield the final product.

Workflow for the Synthesis of this compound

Caption: Purification strategies for this compound.

Analytical Methods

High-Performance Liquid Chromatography (HPLC):

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: A: 0.1% Trifluoroacetic acid (TFA) in water; B: 0.1% TFA in acetonitrile.

-

Gradient: A linear gradient, for example, from 5% to 95% B over 30 minutes.

-

Flow Rate: 1 mL/min.

-

Detection: UV at 214 nm or 220 nm.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Expected signals include those for the Boc group (a singlet around 1.4 ppm), the leucine side chain protons, the alpha-protons of glycine and leucine, and the amide and carboxylic acid protons.

-

¹³C NMR: Expected signals include those for the carbonyl carbons of the Boc group, the amide bond, and the carboxylic acid, as well as the carbons of the glycine and leucine residues.

Mass Spectrometry (MS):

-

Electrospray ionization (ESI) is a suitable method. The expected [M+H]⁺ ion for C₁₃H₂₄N₂O₅ is m/z 289.17. Fragmentation analysis can confirm the peptide sequence.

Fourier-Transform Infrared (FT-IR) Spectroscopy:

-

Characteristic absorption bands are expected for the N-H stretching of the amide, C=O stretching of the urethane, amide, and carboxylic acid groups, and C-H stretching of the alkyl groups.

Biological Activity and Applications

This compound serves as a crucial building block in the synthesis of peptides for various research and therapeutic applications. The unprotected Gly-Leu dipeptide has been shown to promote the proliferation and protein synthesis of intestinal epithelial cells through the activation of the mTOR signaling pathway.

Role in mTOR Signaling

The mTOR (mechanistic target of rapamycin) pathway is a central regulator of cell growth, proliferation, and metabolism. Amino acids, including dipeptides, are known to activate mTORC1, a key complex in this pathway. The activation of mTORC1 leads to the phosphorylation of downstream targets such as S6 kinase 1 (S6K1) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1), which in turn promotes protein synthesis.

Simplified mTOR Signaling Pathway Activated by Dipeptides

Caption: Dipeptide activation of the mTOR signaling pathway.

While the biological activity of the Boc-protected form has not been extensively studied, it is plausible that the Boc group may alter its interaction with cellular transport mechanisms and receptors. Further research is needed to elucidate the specific biological effects of this compound. Some studies have shown that other Boc-protected dipeptides exhibit antimicrobial activity.

Safety and Handling

This technical guide provides a foundational understanding of this compound for its effective use in research and development. For further information, researchers are encouraged to consult the referenced literature.

References

An In-depth Technical Guide on the Biological Activity of N-Boc-glycyl-L-leucine

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Direct experimental data on the biological activity of N-Boc-glycyl-L-leucine is limited in publicly available literature. This guide provides a comprehensive overview based on the well-documented biological roles of its constituent components: N-Boc, glycine, and L-leucine. The potential biological activities and experimental protocols described herein are largely inferred and intended to serve as a foundational resource for future research.

Introduction

N-Boc-glycyl-L-leucine is a dipeptide derivative in which the N-terminus of the glycyl residue is protected by a tert-butoxycarbonyl (Boc) group. Primarily, this compound serves as a crucial building block in solid-phase peptide synthesis (SPPS), enabling the controlled, sequential addition of amino acids to construct peptides with defined sequences. While its role as a synthetic intermediate is well-established, its intrinsic biological activity has not been extensively investigated.

This technical guide explores the potential biological activities of N-Boc-glycyl-L-leucine by dissecting the known functions of its components. We will delve into the potent signaling roles of L-leucine, the cytoprotective and anti-inflammatory properties of glycine, and the influence of the N-Boc protecting group on the molecule's overall behavior. Furthermore, we propose hypothetical mechanisms of action and provide detailed experimental protocols that can be employed to systematically evaluate its biological effects.

Physicochemical Properties and Synthesis

N-Boc-glycyl-L-leucine is a white to off-white crystalline powder. The presence of the lipophilic Boc group increases its solubility in organic solvents compared to the unprotected dipeptide.

-

Molecular Formula: C₁₃H₂₄N₂O₅

-

Molecular Weight: 288.34 g/mol

-

Appearance: White to off-white crystalline powder

The synthesis of N-Boc-glycyl-L-leucine typically involves the coupling of N-Boc-glycine with the methyl or ethyl ester of L-leucine, followed by saponification to hydrolyze the ester and yield the final product.

Inferred Biological Activity from Constituent Components

The biological activity of N-Boc-glycyl-L-leucine, if any, is likely to be a composite of the effects of its constituent parts, potentially acting as a pro-drug that releases glycine and leucine upon enzymatic cleavage within a biological system.

L-Leucine: A Key Regulator of Metabolism

L-leucine is an essential branched-chain amino acid (BCAA) renowned for its significant role in regulating protein metabolism and cell growth.

-

Activation of mTORC1 Signaling: Leucine is a potent activator of the mechanistic target of rapamycin complex 1 (mTORC1), a central kinase that orchestrates cell growth, proliferation, and metabolism.[1][2] This activation stimulates muscle protein synthesis, making leucine a key nutrient for muscle growth and repair.[][4]

-

Metabolic Regulation: Leucine is involved in the regulation of glucose and lipid metabolism.[]

-

Anti-inflammatory Potential: Some studies suggest that leucine supplementation may have anti-inflammatory effects.

Glycine: An Anti-inflammatory and Cytoprotective Agent

Glycine, the simplest amino acid, exhibits a range of protective biological activities.

-

Anti-inflammatory Effects: Glycine can suppress the activation of inflammatory cells like macrophages, thereby reducing the production of pro-inflammatory cytokines.

-

Immunomodulatory Role: It has been shown to have immunomodulatory effects in various models of inflammation and injury.

-

Cytoprotection: Glycine protects cells from ischemic injury and reduces oxidative stress.

The N-Boc Protecting Group: A Modulator of Physicochemical Properties

The tert-butoxycarbonyl (Boc) group is a widely used protecting group in organic synthesis. While generally considered biologically inert, its presence significantly alters the molecule's properties:

-

Increased Lipophilicity: The Boc group is hydrophobic, which can enhance the molecule's ability to cross cell membranes via passive diffusion.

-

Steric Hindrance: The bulky nature of the Boc group may prevent the dipeptide from interacting with specific receptors or transporters that would otherwise recognize the unprotected glycyl-L-leucine.

-

Metabolic Stability: The Boc group may protect the N-terminus from degradation by aminopeptidases.

Hypothetical Mechanism of Action: A Pro-drug Hypothesis

Given the lack of evidence for direct biological activity, a plausible hypothesis is that N-Boc-glycyl-L-leucine functions as a pro-drug.

Figure 1: Hypothetical pro-drug mechanism of N-Boc-glycyl-L-leucine.

This proposed mechanism involves:

-

Cellular Uptake: The increased lipophilicity conferred by the Boc group may facilitate the passive diffusion of N-Boc-glycyl-L-leucine across the cell membrane.

-

Intracellular Cleavage: Once inside the cell, non-specific esterases or other hydrolases could cleave the Boc group. Subsequently, intracellular peptidases could hydrolyze the peptide bond.

-

Release of Bioactive Components: The cleavage would release free glycine and L-leucine, which would then exert their respective biological effects, such as mTORC1 activation by leucine and anti-inflammatory actions by glycine.

Experimental Protocols for Biological Evaluation

To investigate the potential biological activities of N-Boc-glycyl-L-leucine, a series of in vitro assays can be performed.

Cell Viability and Cytotoxicity Assay (MTT Assay)

This assay determines the effect of the compound on cell proliferation and viability.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay based on the reduction of the yellow tetrazolium salt MTT by mitochondrial dehydrogenases of metabolically active cells into purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

-

Cell Seeding: Seed cells (e.g., RAW 264.7 macrophages for inflammation studies, or C2C12 myoblasts for muscle protein synthesis studies) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.

-

Peptide Treatment: Prepare serial dilutions of N-Boc-glycyl-L-leucine in serum-free cell culture medium. Add 100 µL of the peptide solutions at various concentrations to the wells. Include a vehicle control (medium without peptide).

-

Incubation: Incubate the cells for 24-72 hours.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in sterile PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 100 µL of MTT solvent (e.g., DMSO) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

Western Blot Analysis for mTORC1 Pathway Activation

This technique can be used to assess the phosphorylation status of key proteins in the mTORC1 signaling pathway.

Principle: Western blotting uses antibodies to detect specific proteins that have been separated by size. By using antibodies specific to both the total and phosphorylated forms of a protein, one can determine the extent of its activation.

Protocol:

-

Cell Treatment: Treat cells (e.g., C2C12 myoblasts) with N-Boc-glycyl-L-leucine, L-leucine (positive control), and a vehicle control for a specified time.

-

Cell Lysis: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Immunoblotting: Probe the membrane with primary antibodies against total and phosphorylated forms of mTORC1 pathway proteins (e.g., p70S6K, 4E-BP1).

-

Detection: Use a horseradish peroxidase (HRP)-conjugated secondary antibody and an enhanced chemiluminescence (ECL) substrate for detection.

-

Data Analysis: Quantify band intensities using densitometry software.

References

- 1. Leucine-Enriched Nutrients and the Regulation of mTOR Signalling and Human Skeletal Muscle Protein Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent advances in understanding of amino acid signaling to mTORC1 activation [imrpress.com]

- 4. Double-blind, placebo-controlled pilot trial of L-Leucine-enriched amino-acid mixtures on body composition and physical performance in men and women aged 65–75 years - PMC [pmc.ncbi.nlm.nih.gov]

A Historical Perspective: Revolutionizing Peptide Synthesis

An In-depth Technical Guide to the History and Discovery of Boc-Protected Dipeptides

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the history, discovery, and application of tert-butyloxycarbonyl (Boc)-protected dipeptides in chemical synthesis. It is designed to serve as a technical resource for researchers, scientists, and professionals in the field of drug development, offering detailed experimental protocols, comparative data, and a historical perspective on this foundational element of modern peptide chemistry.

The journey to synthesizing complex peptides and proteins has been marked by significant milestones, with the introduction of the tert-butyloxycarbonyl (Boc) protecting group standing out as a revolutionary development.

Prior to the 1950s, the synthesis of peptides was a laborious and often inefficient process. A major challenge was the prevention of unwanted side reactions at the N-terminus of the amino acid during peptide bond formation. Early research into protein structure, such as Frederick Sanger's groundbreaking work on sequencing insulin in the late 1940s and early 1950s, highlighted the need for precise and controlled methods for peptide synthesis.[1][2][3] Sanger's work, which earned him his first Nobel Prize in Chemistry in 1958, established that proteins have a defined amino acid sequence, underscoring the importance of developing reliable synthetic methodologies.[1]

The landscape of peptide synthesis was transformed in 1957 when Frederick C. McKay and N. F. Albertson introduced the tert-butyloxycarbonyl (Boc) group as a protecting group for amines.[4] Their work demonstrated that the Boc group could be easily introduced to protect the amino group of an amino acid and, crucially, could be removed under mild acidic conditions without cleaving the newly formed peptide bond.

The true potential of the Boc protecting group was fully realized with the pioneering work of R. Bruce Merrifield in the early 1960s. Merrifield developed solid-phase peptide synthesis (SPPS), a paradigm-shifting technique where the peptide chain is assembled on an insoluble polymer support. This approach dramatically simplified the synthesis process by allowing for the easy removal of excess reagents and byproducts through simple filtration and washing. The Boc group was a cornerstone of Merrifield's original SPPS strategy, providing a temporary protecting group for the N-terminus that was stable to the coupling conditions but readily cleaved by mild acid. For his development of SPPS, Merrifield was awarded the Nobel Prize in Chemistry in 1984.

The combination of the Boc protecting group and solid-phase synthesis ushered in a new era of peptide chemistry, enabling the routine synthesis of peptides and small proteins that was previously unimaginable.

Chemical Principles of Boc Protection

The utility of the Boc group in peptide synthesis stems from its unique chemical properties. It is an acid-labile protecting group, meaning it is stable under a wide range of conditions, including basic and nucleophilic environments, but is easily removed with acids. This orthogonality is crucial for selective deprotection during the stepwise assembly of a peptide chain.

The introduction of the Boc group is most commonly achieved by reacting an amino acid with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base. The removal, or deprotection, of the Boc group is typically accomplished using a moderately strong acid, such as trifluoroacetic acid (TFA).

Synthesis of Boc-Protected Dipeptides: A Comparative Overview

The synthesis of Boc-protected dipeptides can be carried out using either solution-phase or solid-phase techniques. The choice of method and coupling reagent can significantly impact the yield and purity of the final product. This section provides a comparative overview of common synthetic approaches and presents quantitative data to aid in method selection.

Solution-Phase Synthesis

Solution-phase synthesis offers flexibility and is often used for the synthesis of short peptides and for process development. The general workflow involves the activation of the C-terminus of a Boc-protected amino acid and its subsequent reaction with the N-terminus of a C-terminally protected amino acid.

The selection of a coupling reagent is critical for efficient peptide bond formation while minimizing side reactions such as racemization. The following table summarizes the performance of common coupling reagents for the synthesis of Boc-dipeptides in solution.

| Coupling Reagent | Additive | Typical Solvent | Typical Reaction Time | Typical Yield (%) | Key Advantages & Disadvantages |

| DCC | HOBt | DCM, THF | 12-24 hours | 80-95% | Advantages: Cost-effective, widely used. Disadvantages: Forms insoluble dicyclohexylurea (DCU) byproduct which can be difficult to remove completely. |

| HBTU | HOBt | DMF | 2-4 hours | 85-98% | Advantages: High efficiency, fast reaction times, low racemization. Disadvantages: More expensive than DCC. |

| PyBOP | - | DMF, DCM | 1-3 hours | 90-99% | Advantages: Very high efficiency, low racemization, avoids formation of carcinogenic HMPA. Disadvantages: Higher cost. |

Note: Yields are representative and can vary depending on the specific amino acids, reaction conditions, and scale.

Solid-Phase Peptide Synthesis (SPPS)

SPPS is the method of choice for the synthesis of longer peptides and for automated synthesis. The C-terminal amino acid is first attached to an insoluble resin support, and the peptide chain is then elongated in a stepwise manner.

While this guide focuses on Boc-protected dipeptides, it is important to understand the context of the two major SPPS strategies: Boc/Bzl and Fmoc/tBu.

| Feature | Boc/Bzl Strategy | Fmoc/tBu Strategy |

| Nα-Protecting Group | Boc (acid-labile) | Fmoc (base-labile) |

| Deprotection Reagent | Trifluoroacetic Acid (TFA) | Piperidine in DMF |

| Side-Chain Protection | Benzyl-based (strong acid-labile) | tert-Butyl-based (mild acid-labile) |

| Final Cleavage | Strong acid (e.g., HF, TFMSA) | TFA |

| Advantages | Robust, good for long or difficult sequences | Milder conditions, easier automation, orthogonal |

| Disadvantages | Harsh final cleavage, requires specialized equipment | Potential for side reactions with certain amino acids |

Detailed Experimental Protocols

This section provides detailed, step-by-step protocols for key experiments in the synthesis of Boc-protected dipeptides.

Protocol 1: Solution-Phase Synthesis of a Boc-Dipeptide using DCC/HOBt

This protocol describes the synthesis of a generic Boc-dipeptide (Boc-AA₁-AA₂-OR) using dicyclohexylcarbodiimide (DCC) as the coupling reagent and 1-hydroxybenzotriazole (HOBt) as an additive to suppress racemization.

Materials:

-

Boc-protected amino acid (Boc-AA₁-OH)

-

C-terminally protected amino acid (H-AA₂-OR)

-

Dicyclohexylcarbodiimide (DCC)

-

1-Hydroxybenzotriazole (HOBt)

-

Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

-

N-Methylmorpholine (NMM) or Diisopropylethylamine (DIPEA)

-

Ethyl acetate

-

1N HCl

-

Saturated NaHCO₃ solution

-

Brine

-

Anhydrous Na₂SO₄

Procedure:

-

Activation: In a round-bottom flask, dissolve Boc-AA₁-OH (1.0 eq) and HOBt (1.1 eq) in anhydrous DCM or DMF.

-

Addition of Amino Acid: Add H-AA₂-OR (1.0 eq) and NMM or DIPEA (1.0-1.2 eq) to the solution.

-

Coupling: Cool the reaction mixture to 0°C in an ice bath.

-

Add a solution of DCC (1.1 eq) in anhydrous DCM dropwise to the reaction mixture with constant stirring.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Work-up:

-

Filter off the precipitated dicyclohexylurea (DCU) byproduct.

-

Dilute the filtrate with ethyl acetate.

-

Wash the organic layer sequentially with 1N HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

-

Purification: Purify the crude dipeptide by silica gel column chromatography.

Protocol 2: Solid-Phase Synthesis of a Boc-Dipeptide using HBTU

This protocol outlines a single coupling cycle for the addition of a Boc-protected amino acid to a resin-bound amino acid using HBTU as the coupling reagent.

Materials:

-

Resin-bound amino acid (H-AA₂-Resin)

-

Boc-protected amino acid (Boc-AA₁-OH)

-

O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU)

-

Diisopropylethylamine (DIPEA)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA)

-

Kaiser test kit

Procedure:

-

Resin Swelling: Swell the H-AA₂-Resin in DMF for 30 minutes in a reaction vessel.

-

Pre-activation: In a separate vial, dissolve Boc-AA₁-OH (2-4 eq relative to resin loading) and HBTU (2-4 eq) in DMF. Add DIPEA (4-8 eq) and allow the mixture to pre-activate for 5-10 minutes.

-

Coupling: Add the pre-activated amino acid solution to the resin. Agitate the mixture for 1-4 hours at room temperature.

-

Monitoring: Monitor the completion of the coupling reaction using the Kaiser test.

-

Washing: Once the reaction is complete, drain the reaction mixture and wash the resin thoroughly with DMF, followed by DCM.

-

The resulting Boc-AA₁-AA₂-Resin is ready for the next cycle of deprotection and coupling.

Protocol 3: Boc Deprotection

This protocol describes the removal of the Boc protecting group from the N-terminus of a peptide.

Materials:

-

Boc-protected peptide (solution-phase or resin-bound)

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

Procedure:

-

Deprotection Cocktail: Prepare a solution of 25-50% TFA in DCM.

-

Reaction:

-

For solution-phase, dissolve the Boc-protected peptide in the TFA/DCM solution and stir at room temperature for 30-60 minutes.

-

For solid-phase, treat the resin with the TFA/DCM solution for 2-5 minutes, drain, and then add a fresh portion of the solution and agitate for 20-30 minutes.

-

-

Work-up:

-

For solution-phase, remove the solvent and excess TFA under reduced pressure. The resulting TFA salt of the peptide can be used in the next step after neutralization.

-

For solid-phase, drain the deprotection solution and wash the resin thoroughly with DCM, followed by a neutralization step (e.g., with 5-10% DIPEA in DMF).

-

Visualizing the Workflow

The following diagrams illustrate the key workflows in the synthesis and application of Boc-protected dipeptides.

Caption: Solution-phase synthesis of a Boc-dipeptide.

Caption: A single cycle in solid-phase Boc-dipeptide synthesis.

Conclusion

The discovery and development of Boc-protected amino acids and their application in dipeptide synthesis represent a cornerstone of modern organic and medicinal chemistry. From the initial introduction of the Boc group to its pivotal role in the advent of solid-phase peptide synthesis, this methodology has empowered scientists to construct complex peptides with high precision and efficiency. A thorough understanding of the underlying chemical principles, coupled with robust and optimized experimental protocols, is essential for researchers aiming to leverage the power of Boc-protected dipeptides in their drug discovery and development endeavors. This guide provides a foundational resource to support these efforts, bridging the historical context with practical, actionable information for the modern research laboratory.

References

Technical Guide: Boc-Gly-Leu-OH (CAS 51871-42-2)

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-tert-Butoxycarbonyl-Glycyl-L-Leucine, commonly referred to as Boc-Gly-Leu-OH, is a dipeptide derivative widely utilized in the field of peptide chemistry and drug discovery. Its structure, featuring a tert-Butoxycarbonyl (Boc) protecting group on the glycine residue, makes it a valuable building block for the synthesis of more complex peptides. The Boc group provides temporary protection of the N-terminus, allowing for controlled, stepwise elongation of peptide chains. This technical guide provides a comprehensive overview of the properties, applications, and relevant experimental protocols for this compound (CAS: 51871-42-2).

Physicochemical Properties

This compound is a white to off-white solid. Its fundamental properties are summarized in the table below. While a specific melting point and optical rotation for this exact CAS number are not consistently reported across publicly available sources, typical values for similar protected dipeptides are provided for reference.

| Property | Value | Source |

| CAS Number | 51871-42-2 | Multiple |

| Molecular Formula | C13H24N2O5 | [1] |

| Molecular Weight | 288.34 g/mol | [1] |

| Appearance | White to off-white solid | [1] |

| Purity | >97.00% | [1] |

| Melting Point | 128 - 130 °C (Reported for a similar compound) | |

| Optical Rotation | Not definitively reported |

Applications in Research and Development

The primary application of this compound lies in its role as a fundamental component in peptide synthesis . The Boc protecting group is stable under a variety of conditions but can be readily removed with mild acids, such as trifluoroacetic acid (TFA), enabling the sequential addition of amino acids to construct a desired peptide sequence.

Its applications extend to:

-

Drug Development: As a precursor in the synthesis of peptide-based therapeutics. Peptides are of significant interest in pharmacology due to their high specificity and potency.

-

Biochemical Research: Used in the creation of specific peptide substrates or inhibitors for studying enzyme kinetics and biological pathways.

-

Combinatorial Chemistry: Employed in the generation of peptide libraries for high-throughput screening and drug discovery.

Experimental Protocols

The following protocols are representative examples of how this compound is utilized in peptide synthesis.

Solution-Phase Peptide Coupling

This protocol describes a general method for coupling this compound to an amino acid ester in solution.

Materials:

-

This compound

-

Amino acid methyl or ethyl ester hydrochloride

-

Coupling agent (e.g., DCC, EDC, HATU)

-

N-Methylmorpholine (NMM) or Diisopropylethylamine (DIEA)

-

Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

-

1M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO3) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

Procedure:

-

Dissolve the amino acid ester hydrochloride (1.0 equivalent) and this compound (1.1 equivalents) in anhydrous DCM or DMF.

-

Cool the solution to 0 °C in an ice bath.

-

Add NMM or DIEA (1.1 equivalents) to neutralize the hydrochloride salt.

-

In a separate flask, dissolve the coupling agent (e.g., HATU, 1.1 equivalents) in anhydrous DCM or DMF.

-

Add the coupling agent solution to the reaction mixture dropwise while maintaining the temperature at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, or until completion as monitored by Thin Layer Chromatography (TLC).

-

Filter the reaction mixture to remove any precipitated urea (if using DCC or EDC).

-

Dilute the filtrate with ethyl acetate and wash sequentially with 1M HCl, saturated NaHCO3 solution, and brine.

-

Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure to yield the crude protected tripeptide.

-

Purify the product by column chromatography on silica gel if necessary.

Boc Solid-Phase Peptide Synthesis (SPPS) Workflow

This compound can be incorporated into a growing peptide chain on a solid support. The following diagram illustrates the general workflow of Boc-SPPS.

In this workflow, this compound would be introduced during the "Amino Acid Coupling" step to be added to the growing peptide chain attached to the solid resin.

Signaling Pathways and Biological Activity

Currently, there is a lack of specific, publicly available scientific literature detailing the direct biological activity or modulation of specific signaling pathways by this compound itself. Its primary role is that of a synthetic intermediate. The biological effects of peptides synthesized using this compound are diverse and depend on the final peptide's sequence and structure. For instance, peptides with antimicrobial or anticancer properties have been synthesized utilizing this dipeptide building block. Researchers investigating the biological activities of novel peptides would typically synthesize the peptide of interest first, using building blocks like this compound, and then perform biological assays on the final, deprotected peptide.

Safety and Handling

This compound should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn. For detailed safety information, please refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound (CAS 51871-42-2) is a crucial reagent for chemists and pharmacologists involved in the synthesis of peptides. Its utility as a protected dipeptide building block simplifies the creation of complex peptide structures for a wide range of applications, from fundamental biochemical research to the development of novel therapeutics. While its direct biological activity is not well-characterized, its importance in the synthesis of biologically active peptides is well-established.

References

Molecular weight of Boc-Gly-Leu-OH

An In-depth Technical Guide to Boc-Gly-Leu-OH

Introduction

N-tert-Butoxycarbonyl-Glycyl-L-Leucine, commonly abbreviated as this compound, is a dipeptide derivative crucial in the field of synthetic peptide chemistry. Its structure consists of a glycine residue and a leucine residue, with the N-terminus of glycine protected by a tert-butoxycarbonyl (Boc) group. This protecting group is acid-labile, allowing for its selective removal under specific conditions, which is fundamental to stepwise peptide synthesis. This compound serves as a vital building block for the synthesis of more complex peptides and peptidomimetics used in pharmaceutical research and drug development.[1][2] Its stability and solubility characteristics make it a versatile tool for researchers aiming to construct peptide sequences with high purity and yield.[1]

Physicochemical Properties

The quantitative properties of this compound are summarized below. This data is essential for its handling, storage, and application in synthetic protocols.

| Property | Value |

| Molecular Formula | C₁₃H₂₄N₂O₅[1][3] |

| Molecular Weight | 288.34 g/mol |

| CAS Number | 32991-17-6 |

| Appearance | White to off-white solid/powder |

| Melting Point | 120-124 °C |

| Purity | ≥ 99% (HPLC) |

| Storage Conditions | Sealed in dry, 2-8°C |

| Boiling Point (Predicted) | 499.6 ± 30.0 °C |

| Density (Predicted) | 1.122 ± 0.06 g/cm³ |

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is typically achieved through a peptide coupling reaction. A common method involves the coupling of Boc-protected glycine (Boc-Gly-OH) with the methyl ester of leucine (H-Leu-OMe), followed by saponification to hydrolyze the methyl ester and yield the final product.

Materials:

-

Boc-Gly-OH

-

L-Leucine methyl ester hydrochloride (H-Leu-OMe·HCl)

-

Dicyclohexylcarbodiimide (DCC) or HBTU/HATU as coupling agents

-

1-Hydroxybenzotriazole (HOBt)

-

N-ethylmorpholine or Diisopropylethylamine (DIEA)

-

Solvents: Dichloromethane (DCM), Dimethylformamide (DMF), Ethyl Acetate (EtOAc)

-

Aqueous solutions: Saturated sodium bicarbonate, saturated sodium chloride, dilute HCl or potassium bisulfate

-

Sodium sulfate (for drying)

-

Lithium hydroxide (LiOH) for saponification

-

Solvents for saponification: Tetrahydrofuran (THF), Methanol (MeOH), Water

Procedure:

-

Coupling Reaction: To a solution of L-Leucine methyl ester hydrochloride in a mixture of DCM and DMF cooled to 0°C, add N-ethylmorpholine to neutralize the salt.

-

Add a solution of Boc-Gly-OH in DCM.

-

Introduce the coupling reagents, such as DCC and HOBt, to the reaction mixture.

-

Allow the mixture to stir at 0°C for approximately 45 minutes, then continue stirring at room temperature for several hours (typically 5 hours).

-

Work-up: Filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.

-

Dilute the filtrate with ethyl acetate and wash sequentially with a dilute acid solution (e.g., potassium bisulfate), saturated sodium bicarbonate solution, and finally, saturated sodium chloride solution.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain the crude Boc-Gly-Leu-OMe.

-

Saponification: Dissolve the crude ester in a mixture of THF/MeOH/water.

-

Add an aqueous solution of lithium hydroxide and stir at room temperature until the reaction is complete (monitored by TLC or HPLC).

-

Final Purification: Acidify the reaction mixture with dilute HCl and extract the product with ethyl acetate. Wash the organic layer with brine, dry over sodium sulfate, and concentrate to yield this compound. The final product can be further purified by crystallization or chromatography.

Analytical Methodologies

Purity and Identity Confirmation:

-

High-Performance Liquid Chromatography (HPLC): Purity of this compound is routinely assessed using reverse-phase HPLC. A C18 column is typically used with a gradient of water and acetonitrile (both often containing 0.1% trifluoroacetic acid) as the mobile phase. The purity is determined by integrating the peak area of the product relative to any impurities. A purity of >95% is standard for research applications.

-

Mass Spectrometry (MS): The identity of the compound is confirmed by mass spectrometry. Electrospray ionization (ESI) is commonly used to determine the molecular weight of the dipeptide, which should correspond to the calculated value of 288.34 g/mol .

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure of this compound, ensuring all expected protons and carbons are present in the correct chemical environment.

Applications in Drug Development and Research

This compound is a foundational component in the synthesis of peptides for various therapeutic and research applications.

-

Peptide Synthesis: It serves as a key building block in Solid-Phase Peptide Synthesis (SPPS) and Liquid-Phase Peptide Synthesis (LPPS) to create larger, more complex peptide sequences.

-

Drug Discovery: The dipeptide is incorporated into novel peptide-based drug candidates. Peptide therapeutics often offer higher specificity and lower toxicity compared to small-molecule drugs.

-

Protease Inhibitors: Derivatives of Gly-Leu sequences are used to prepare inhibitors for specific enzymes, such as cysteine proteases.

-

Prodrug Development: It can be used to synthesize dipeptide monoester prodrugs of anticancer agents like floxuridine to enhance their efficacy.

-

Antibody-Drug Conjugates (ADCs): While longer peptide sequences are more common, dipeptide motifs can be part of cleavable linkers in ADCs, which connect a cytotoxic payload to an antibody.

Workflow and Logical Relationships

The primary utility of this compound is as a building block in peptide synthesis. The following diagram illustrates its role in a typical Solid-Phase Peptide Synthesis (SPPS) workflow to create a longer peptide chain.

Caption: Logical workflow for incorporating a Boc-protected amino acid in SPPS.

References

The Dipeptide Boc-Gly-Leu-OH: A Building Block for Novel Therapeutics

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Nα-tert-Butoxycarbonyl-glycyl-L-leucine (Boc-Gly-Leu-OH) is a protected dipeptide that serves as a valuable building block in the field of peptide synthesis. While not a therapeutic agent in its own right, its constituent amino acids, glycine and leucine, are integral to the structure and function of numerous biologically active peptides. This technical guide explores the potential therapeutic applications of peptides derived from this compound, detailing the synthetic methodologies for their creation, and discussing the signaling pathways they may modulate. The robust and well-established Boc-based solid-phase peptide synthesis (SPPS) provides a reliable route to incorporate the Gly-Leu motif into larger peptide structures, opening avenues for the development of novel therapeutics in areas such as oncology, immunology, and neurology.

Introduction: The Role of this compound in Peptide Synthesis

This compound is a dipeptide derivative where the N-terminus of glycine is protected by a tert-butoxycarbonyl (Boc) group. This protection strategy is fundamental to stepwise peptide synthesis, preventing unwanted side reactions at the N-terminus while the C-terminal carboxyl group of leucine is activated for coupling to another amino acid or peptide chain. The Boc group is favored in many synthetic schemes for its stability under various coupling conditions and its clean removal with mild acids.

The Gly-Leu motif is found in various natural and synthetic peptides and can influence the biological activity and physical properties of these molecules. Glycine, the simplest amino acid, provides conformational flexibility to a peptide backbone, while the bulky, hydrophobic side chain of leucine can be critical for receptor binding and protein-protein interactions. The strategic incorporation of the Gly-Leu sequence, facilitated by the use of this compound, allows for the fine-tuning of a peptide's therapeutic properties.

Potential Therapeutic Applications of Gly-Leu Containing Peptides

Peptides containing the Gly-Leu sequence have shown promise in a range of therapeutic areas. The biological activity is often dictated by the overall peptide sequence and structure, but the Gly-Leu motif can play a significant role.

Oncology

Certain amino acid sequences, including those with glycine and leucine, are prominent in peptides that target cancer cells.[1] The Gly-Leu motif can be part of larger peptide structures designed to interact with specific receptors overexpressed on tumor cells, such as integrins. These peptides can act as targeting moieties to deliver cytotoxic agents directly to the tumor site, minimizing off-target effects.

Immunology and Inflammation

Bioactive peptides are known to modulate inflammatory signaling pathways.[2][3][4] Peptides containing hydrophobic amino acids like leucine can exhibit anti-inflammatory properties by influencing the production of cytokines and other inflammatory mediators. For instance, the tripeptide Gly-Leu-Phe has been shown to have an immunostimulating effect that may be mediated by histamine release.[5] This suggests that peptides incorporating the Gly-Leu motif could be developed as novel anti-inflammatory or immunomodulatory agents.

Neurological Disorders

Glycine itself acts as a neurotransmitter and can modulate neuronal activity. Dipeptides containing glycine, such as Leucine-Glycine, have been investigated for their ability to cross the blood-brain barrier and influence central nervous system processes. Studies have shown that the dipeptide Leu-Gly can raise dopamine levels in the nucleus accumbens in certain preclinical models, suggesting a potential role in disorders related to dopamine signaling.

Cellular Proliferation and Protein Synthesis

The dipeptide Gly-Leu has been shown to promote the proliferation and protein synthesis of intestinal epithelial cells by activating the mTOR signaling pathway. This indicates potential applications in regenerative medicine and in conditions characterized by mucosal damage.

Synthesis of Gly-Leu Containing Peptides using Boc-SPPS

The primary method for synthesizing peptides using this compound or its constituent Boc-protected amino acids is Solid-Phase Peptide Synthesis (SPPS). The Boc/Bzl (benzyl) strategy is a classical and robust approach, particularly for complex or lengthy peptides.

Core Principles of Boc-SPPS

Boc-SPPS relies on a principle of graduated acid lability. The Nα-Boc group is removed with a moderate acid, typically trifluoroacetic acid (TFA), at each step of the synthesis, while more stable, benzyl-based side-chain protecting groups are removed at the end of the synthesis with a strong acid like hydrofluoric acid (HF).

Experimental Workflow

The synthesis of a peptide on a solid support using the Boc strategy follows a cyclical process.

Detailed Experimental Protocol: A General Approach

The following is a generalized protocol for one cycle of amino acid addition in manual Boc-SPPS.

-

Resin Preparation: The appropriate resin (e.g., Merrifield or PAM resin for C-terminal acids) is swelled in a suitable solvent like dichloromethane (DCM) in a reaction vessel.

-

Boc Deprotection: The resin-bound peptide is treated with a solution of 25-50% trifluoroacetic acid (TFA) in DCM for approximately 20-30 minutes to remove the N-terminal Boc group.

-

Washing: The resin is washed multiple times with DCM and/or dimethylformamide (DMF) to remove residual TFA and byproducts.

-

Neutralization: The protonated N-terminus is neutralized to the free amine using a solution of a non-nucleophilic base, such as 5-10% N,N-diisopropylethylamine (DIEA) in DCM.

-

Amino Acid Coupling: The incoming Boc-protected amino acid (or a dipeptide like this compound) is pre-activated with a coupling reagent (e.g., HBTU, DCC) and added to the resin. The reaction is allowed to proceed for 1-2 hours.

-

Washing: The resin is washed thoroughly with DMF and DCM to remove excess reagents and byproducts.

-

Cycle Repetition: Steps 2-6 are repeated for each subsequent amino acid in the desired sequence.

-

Final Cleavage: Once the peptide synthesis is complete, the peptide is cleaved from the resin, and the side-chain protecting groups are removed simultaneously using a strong acid like anhydrous HF.

-

Purification: The crude peptide is typically purified using reverse-phase high-performance liquid chromatography (RP-HPLC).

Data Presentation: Key Parameters in Boc-SPPS

The success of SPPS is highly dependent on the efficiency of each chemical step.

| Parameter | Typical Value/Range | Significance | Reference |

| Resin Loading | 0.5 - 1.0 mmol/g | Determines the initial amount of the first amino acid attached to the solid support. | |

| Coupling Efficiency | > 99% | Crucial for the synthesis of long peptides to minimize deletion sequences. | |

| Deprotection Time | 20 - 30 minutes | Sufficient time is needed to ensure complete removal of the Boc group without significant side reactions. | |

| Final Crude Yield | Variable (dependent on length and sequence) | Reflects the overall efficiency of all synthetic steps. | |

| Purity after HPLC | > 95% | A common purity requirement for biologically active peptides for in vitro and in vivo studies. |

Signaling Pathways Modulated by Bioactive Peptides

Peptides exert their therapeutic effects by interacting with cellular components and modulating signaling pathways. For peptides containing the Gly-Leu motif, potential targets include pathways involved in inflammation and cancer.

NF-κB Signaling Pathway in Inflammation

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. Many bioactive peptides exert anti-inflammatory effects by inhibiting this pathway.

Bioactive peptides can inhibit the NF-κB pathway at various points, such as by preventing the phosphorylation and subsequent degradation of the inhibitory protein IκB, or by blocking the nuclear translocation of the active NF-κB complex. This leads to a downstream reduction in the expression of pro-inflammatory genes.

Conclusion

This compound is a key synthetic intermediate that enables the incorporation of the Gly-Leu dipeptide motif into larger peptide structures. While not a therapeutic agent itself, the peptides derived from it have significant potential in various therapeutic fields, including oncology, immunology, and neurology. The continued application of robust synthetic methodologies like Boc-SPPS will facilitate the exploration and development of novel Gly-Leu-containing peptides as next-generation therapeutics. Further research into the specific structure-activity relationships of these peptides will be crucial in realizing their full clinical potential.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Peptides and protein hydrolysates exhibiting anti-inflammatory activity: sources, structural features and modulation mechanisms - Food & Function (RSC Publishing) DOI:10.1039/D2FO02223K [pubs.rsc.org]

- 4. Advances in the application and mechanism of bioactive peptides in the treatment of inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Anti-alopecia effect of Gly-Leu-Phe, an immunostimulating peptide derived from alpha-lactalbumin - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Review of Boc-Gly-Leu-OH: Synthesis, Properties, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-tert-Butoxycarbonyl-Glycyl-L-Leucine (Boc-Gly-Leu-OH) is a protected dipeptide that serves as a valuable building block in synthetic peptide chemistry and drug discovery. The tert-butoxycarbonyl (Boc) protecting group on the N-terminus of the glycine residue allows for controlled, stepwise peptide elongation, making it a key intermediate in the synthesis of more complex peptides and peptidomimetics. This technical guide provides a comprehensive review of the synthesis, physicochemical properties, and known biological activities of this compound, with a focus on its role in activating the mTOR signaling pathway.

Physicochemical Properties

While specific experimental data for this compound is not extensively reported in the literature, the properties of its isomeric counterpart, Boc-Leu-Gly-OH, provide a reasonable estimate. The data presented below is for Boc-L-Leu-Gly-OH and should be considered as an approximation for Boc-Gly-L-Leu-OH.

| Property | Value | Reference |

| Molecular Formula | C₁₃H₂₄N₂O₅ | [1] |

| Molecular Weight | 288.34 g/mol | [1] |

| Appearance | White to off-white powder | [1] |

| Melting Point | 120-124 °C | [1] |

| Optical Rotation | [α]D²⁰ = -20 ± 2º (c=1 in DMF) | [1] |

| Purity (HPLC) | ≥ 99% | |

| Storage Conditions | 0-8°C |

Synthesis of this compound

The synthesis of this compound is typically achieved through a solution-phase peptide coupling reaction. The following is a generalized experimental protocol based on standard peptide synthesis methodologies.

Experimental Protocol: Solution-Phase Synthesis

Materials:

-

Boc-Glycine (Boc-Gly-OH)

-

L-Leucine methyl ester hydrochloride (H-Leu-OMe·HCl)

-

Dicyclohexylcarbodiimide (DCC) or other coupling agent (e.g., HBTU, HATU)

-

1-Hydroxybenzotriazole (HOBt)

-

N,N-Diisopropylethylamine (DIEA) or Triethylamine (TEA)

-

Dichloromethane (DCM)

-

Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

Saturated sodium bicarbonate solution

-

1N Hydrochloric acid

-

Brine

-

Anhydrous sodium sulfate or magnesium sulfate

-

Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)

-

Methanol (MeOH)

-

Water

Procedure:

-

Activation of Boc-Gly-OH:

-

Dissolve Boc-Gly-OH (1.0 eq), HOBt (1.1 eq), and a coupling agent such as DCC (1.1 eq) in anhydrous DCM or DMF.

-

Stir the mixture at 0°C for 30 minutes.

-

-

Coupling Reaction:

-

In a separate flask, dissolve H-Leu-OMe·HCl (1.0 eq) in anhydrous DCM or DMF.

-

Add a base such as DIEA or TEA (2.5 eq) to neutralize the hydrochloride salt and stir for 15 minutes at 0°C.

-

Slowly add the activated Boc-Gly-OH solution to the L-Leucine methyl ester solution at 0°C.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

-

Work-up and Purification of Boc-Gly-Leu-OMe:

-

Filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.

-

Dilute the filtrate with ethyl acetate and wash sequentially with 1N HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude Boc-Gly-Leu-OMe.

-

Purify the crude product by column chromatography on silica gel if necessary.

-

-

Saponification of the Methyl Ester:

-

Dissolve the purified Boc-Gly-Leu-OMe in a mixture of methanol and water.

-

Add a solution of LiOH or NaOH (1.1 eq) dropwise at 0°C.

-

Stir the reaction at room temperature and monitor by TLC until the starting material is consumed.

-

Acidify the reaction mixture to pH 2-3 with 1N HCl.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield this compound.

-

Synthesis Workflow Diagram

Caption: Solution-phase synthesis workflow for this compound.

Biological Activities

The dipeptide Gly-Leu has been shown to play a role in cellular signaling, particularly in the activation of the mechanistic target of rapamycin (mTOR) pathway. This pathway is a central regulator of cell growth, proliferation, and protein synthesis.

Activation of the mTOR Signaling Pathway

Leucine is a well-known activator of the mTORC1 complex. The Gly-Leu dipeptide can be hydrolyzed intracellularly to release leucine, which then participates in the canonical mTORC1 activation pathway. Studies have shown that Gly-Leu can promote the proliferation and protein synthesis of intestinal epithelial cells by activating the mTOR signaling pathway.

The activation of mTORC1 by leucine involves a complex interplay of proteins at the lysosomal surface. Leucyl-tRNA synthetase (LRS) and Sestrin2 have been identified as key leucine sensors. Upon leucine binding, these sensors initiate a signaling cascade that leads to the activation of the Rag GTPases, which in turn recruit mTORC1 to the lysosome where it is activated by Rheb.

mTOR Signaling Pathway Diagram

Caption: Simplified mTORC1 signaling pathway activated by Gly-Leu.

Quantitative Biological Data

The following table summarizes the reported effects of Gly-Leu on intestinal epithelial cells (IECs).

| Parameter | Treatment Group | Result | Significance | Reference |

| IEC Viability | Gly-Leu | Significantly increased | P < 0.05 | |

| mRNA Expression of mTOR in IECs | Gly-Leu | Significantly increased | P < 0.05 | |

| mRNA Expression of S6K1 in IECs | Gly-Leu | Significantly increased | P < 0.05 | |

| mRNA Expression of 4EBP1 in IECs | Gly-Leu | Significantly increased | P < 0.05 |

Conclusion

This compound is a key synthetic intermediate with significant potential in the development of novel peptide-based therapeutics. Its constituent dipeptide, Gly-Leu, has demonstrated biological activity through the activation of the mTOR signaling pathway, a critical regulator of cell growth and metabolism. The synthetic protocols and biological insights provided in this guide offer a valuable resource for researchers and professionals in the fields of peptide chemistry and drug discovery, facilitating the exploration of new therapeutic avenues. Further research into the specific physicochemical properties of this compound and the quantitative aspects of its biological activity will undoubtedly enhance its application in these fields.

References

An In-depth Technical Guide to the Safety, Handling, and Hazards of Boc-Gly-Leu-OH

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety, handling, and potential hazards associated with the N-tert-butoxycarbonyl protected dipeptide, Boc-Gly-Leu-OH. The information is intended for professionals in research and drug development who may be working with this compound.

Chemical and Physical Properties

This compound is a white to off-white powder. As a Boc-protected dipeptide, it is a key building block in peptide synthesis, particularly in solid-phase peptide synthesis (SPPS). The tert-butoxycarbonyl (Boc) protecting group enhances its stability and solubility in organic solvents, facilitating its incorporation into peptide chains.

Table 1: Physical and Chemical Properties of this compound

| Property | Value |

| CAS Number | 51871-42-2[1][2] |

| Molecular Formula | C13H24N2O5[2] |

| Molecular Weight | 288.34 g/mol [2] |

| Appearance | White to off-white powder |

| Storage | Store at room temperature[3] |

Safety and Hazards

The following tables summarize the known hazards and safety precautions for this compound based on available Safety Data Sheets (SDS). It is crucial to consult the specific SDS for the lot of material being used.

Table 2: GHS Hazard and Precautionary Statements for this compound

| Category | Code | Statement |

| Hazard Statements | H302 | Harmful if swallowed. |

| H315 | Causes skin irritation. | |

| H319 | Causes serious eye irritation. | |

| H335 | May cause respiratory irritation. | |

| Precautionary Statements | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray. |

| P264 | Wash skin thoroughly after handling. | |

| P270 | Do not eat, drink or smoke when using this product. | |

| P271 | Use only outdoors or in a well-ventilated area. | |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection. | |

| P301+P312 | IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. | |

| P302+P352 | IF ON SKIN: Wash with plenty of water. | |

| P304+P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing. | |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | |

| P330 | Rinse mouth. | |

| P332+P313 | If skin irritation occurs: Get medical advice/attention. | |

| P337+P313 | If eye irritation persists: Get medical advice/attention. | |

| P362 | Take off contaminated clothing and wash before reuse. | |

| P403+P233 | Store in a well-ventilated place. Keep container tightly closed. | |

| P405 | Store locked up. | |

| P501 | Dispose of contents/container in accordance with local/regional/national/international regulations. |

Handling and Storage

Proper handling and storage are essential to ensure the safety of personnel and the integrity of the compound.

-

Engineering Controls : Handle in a well-ventilated area, preferably in a chemical fume hood to minimize inhalation of dust.

-

Personal Protective Equipment (PPE) :

-

Eye/Face Protection : Wear chemical safety goggles and a face shield.

-

Hand Protection : Wear chemical-resistant gloves (e.g., nitrile).

-

Body Protection : Wear a lab coat or chemical-resistant apron.

-

Respiratory Protection : If not handled in a fume hood, a NIOSH-approved respirator for dusts is recommended.

-

-

Storage : Store in a tightly sealed container in a cool, dry place.

Experimental Protocols

Protocol for Dissolving this compound

Boc-protected peptides are generally soluble in organic solvents.

Materials:

-

This compound

-

Dimethylformamide (DMF) or Dichloromethane (DCM)

-

Vortex mixer

-

Ultrasonic bath (optional)

Procedure:

-

Weigh the desired amount of this compound in a suitable container.

-

Add the appropriate volume of DMF or DCM.

-

Vortex the solution until the solid is completely dissolved.

-

If solubility is limited, gentle warming or sonication in an ultrasonic bath can be used to aid dissolution.

General Protocol for Use in Solid-Phase Peptide Synthesis (SPPS)

The following is a general workflow for the incorporation of this compound into a peptide chain using Boc-SPPS chemistry.

References

Methodological & Application

Application Notes and Protocols for the Solid-Phase Synthesis of Boc-Gly-Leu-OH

These application notes provide a detailed protocol for the manual solid-phase peptide synthesis (SPPS) of the dipeptide Boc-Gly-Leu-OH using tert-butyloxycarbonyl (Boc) chemistry. This methodology is intended for researchers, scientists, and professionals in drug development familiar with peptide synthesis.

Introduction

Solid-phase peptide synthesis (SPPS) is a cornerstone of modern peptide chemistry, allowing for the efficient construction of peptides on a solid support.[1][2] The Boc/Bzl (tert-butyloxycarbonyl/benzyl) strategy is a classical and robust method for SPPS.[1] In this approach, the temporary Nα-amino protecting group is the acid-labile Boc group, while more permanent side-chain protection and the resin linkage are typically benzyl-based, requiring a strong acid like anhydrous hydrogen fluoride (HF) for cleavage.

This protocol details the synthesis of the dipeptide this compound, a common building block in peptide chemistry and drug discovery. The synthesis involves the sequential addition of amino acids to a solid support, starting from the C-terminus.

Experimental Workflow Diagram

Caption: Workflow for the solid-phase synthesis of this compound.

Materials and Reagents

| Reagent | Purpose |

| Merrifield Resin (1% DVB, 100-200 mesh) | Solid support |

| Boc-Leu-OH | First amino acid (C-terminus) |

| Boc-Gly-OH | Second amino acid |

| Dichloromethane (DCM) | Solvent for swelling, washing, and reactions |

| N,N-Dimethylformamide (DMF) | Solvent for coupling and washing |

| Trifluoroacetic acid (TFA) | Reagent for Boc group deprotection |

| Diisopropylethylamine (DIEA) | Base for neutralization |

| Dicyclohexylcarbodiimide (DCC) | Coupling agent |

| 1-Hydroxybenzotriazole (HOBt) | Coupling additive to prevent racemization |

| Isopropanol (IPA) | Washing solvent |

| Cesium Carbonate (Cs2CO3) | Base for forming the cesium salt of Boc-Leu-OH |

| Anhydrous Hydrogen Fluoride (HF) | Cleavage reagent |

| Anisole | Scavenger for cleavage |

| Diethyl ether (cold) | For precipitation of the cleaved peptide |

Experimental Protocols

This protocol is based on the cesium salt method for esterification to the chloromethylated resin.

-

Resin Swelling: Swell 1.0 g of Merrifield resin in 10 mL of DCM for 30 minutes in a fritted reaction vessel.

-

Preparation of Boc-Leu-OH Cesium Salt:

-

In a separate flask, dissolve Boc-Leu-OH (2-4 equivalents relative to resin loading) in a mixture of ethanol and water.

-

Add cesium carbonate (0.5 equivalents) and stir until the solution is clear.

-

Remove the solvent by rotary evaporation to obtain the dry Boc-Leu-OH cesium salt.

-

-

Attachment Reaction:

-

Drain the DCM from the swollen resin.

-

Dissolve the dried Boc-Leu-OH cesium salt in a minimal amount of DMF and add it to the resin.

-

Heat the reaction mixture at 50°C for 12-24 hours with gentle agitation.

-

-

Washing: After the reaction, drain the solvent and wash the resin sequentially with DMF (3x), a 1:1 mixture of DMF/water (3x), DMF (3x), and finally DCM (3x).

-

Drying: Dry the resin under vacuum.

This cycle is performed to couple Boc-Gly-OH to the resin-bound Leucine.

| Step | Reagent/Solvent | Procedure | Duration |

| Deprotection | 50% TFA in DCM | Add the solution to the resin, agitate for 1-2 minutes, and drain. Then, add a fresh solution and agitate for 20-30 minutes. | ~30 min |

| Washing | DCM, IPA | Wash the resin with DCM (3x) and IPA (2x). | ~10 min |

| Neutralization | 10% DIEA in DCM | Add the solution to the resin and agitate for 2 minutes. Repeat this step once. | ~5 min |

| Washing | DCM | Wash the resin with DCM (3x). | ~5 min |

| Coupling | Boc-Gly-OH, DCC, HOBt in DMF/DCM | Pre-activate Boc-Gly-OH (3 eq.), DCC (3 eq.), and HOBt (3 eq.) in DMF/DCM at 0°C for 10-15 min. Add the filtered solution to the resin and agitate. | 1-2 hours |

| Washing | DCM, DMF | Wash the resin with DCM (3x) and DMF (2x). | ~10 min |

Monitoring the coupling reaction can be performed using a qualitative ninhydrin (Kaiser) test. A negative result (yellow beads) indicates a complete reaction.

This step uses anhydrous hydrogen fluoride (HF), a hazardous reagent that requires specialized equipment and safety precautions.

| Parameter | Condition/Reagent |

| Cleavage Reagent | Anhydrous Hydrogen Fluoride (HF) |

| Scavenger | Anisole (10% v/v) |

| Temperature | 0°C |

| Duration | 1-2 hours |

-

Preparation: Place the dried peptide-resin in a specialized HF cleavage apparatus. Add anisole as a scavenger.

-

HF Cleavage: Cool the reaction vessel to -5 to 0°C and condense anhydrous HF into it. Stir the mixture at 0°C for 1-2 hours.

-

HF Removal: Evaporate the HF under a vacuum.

-

Peptide Precipitation and Washing: Wash the resulting mixture of peptide and resin with cold diethyl ether to precipitate the crude peptide.

-

Purification: Filter and dry the crude this compound. The crude product can then be purified, typically by reverse-phase high-performance liquid chromatography (RP-HPLC).

Summary of Quantitative Data

Table 1: Reagent Equivalents for a 0.1 mmol Scale Synthesis

| Reagent | Equivalents (relative to resin loading) |

| Boc-Leu-OH | 2-4 |

| Cs2CO3 | 0.5 (relative to Boc-Leu-OH) |

| Boc-Gly-OH | 3 |

| DCC | 3 |

| HOBt | 3 |

Table 2: Key Reaction Conditions

| Step | Reagent/Solvent Concentration | Temperature | Duration |

| Attachment | - | 50°C | 12-24 hours |

| Boc Deprotection | 50% TFA in DCM | Room Temp. | 20-30 minutes |

| Neutralization | 10% DIEA in DCM | Room Temp. | 2 x 2 minutes |

| Coupling | 3 eq. of reactants | Room Temp. | 1-2 hours |

| HF Cleavage | Anhydrous HF with 10% Anisole | 0°C | 1-2 hours |

References

Application Notes: The Use of Boc-Gly-Leu-OH in Solution-Phase Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of N-tert-butyloxycarbonyl-Glycyl-L-Leucine (Boc-Gly-Leu-OH) in solution-phase peptide synthesis. This dipeptide is a valuable building block for the synthesis of peptides containing the Gly-Leu motif, which is found in various bioactive molecules. Solution-phase synthesis, while a more traditional method, offers significant advantages for large-scale production and the synthesis of shorter peptides or peptide fragments that may be challenging for solid-phase techniques.[1][2]

Core Applications of Gly-Leu Containing Peptides

Peptides incorporating the Glycyl-Leucine sequence are explored for various therapeutic and biological applications. The Gly-Leu motif can act as a nutritional signal regulator, promoting protein synthesis in intestinal epithelial cells by activating the mTOR signaling pathway.[3] Furthermore, linear peptides containing glycine have been shown to possess distinct immunosuppressive activity, suggesting their potential in drug development.[4] The incorporation of this compound allows for the precise and efficient construction of these and other target peptide sequences in a controlled, solution-based environment.

Data Presentation: Synthesis of a Model Tripeptide

The following tables summarize typical reaction parameters and expected quantitative data for the synthesis of a model tripeptide, Boc-Gly-Leu-Ala-OMe, by coupling this compound with L-Alanine methyl ester (H-Ala-OMe). These values are representative of standard solution-phase coupling reactions and may require optimization for specific applications.

Table 1: Typical Parameters for Boc-Gly-Leu-Ala-OMe Synthesis

| Parameter | Value | Purpose |

| Starting Materials | ||

| This compound | 1.0 equivalent | N-terminally protected dipeptide |

| H-Ala-OMe·HCl | 1.0 equivalent | C-terminally protected amino acid |

| Coupling Reagents | ||

| DCC (Dicyclohexylcarbodiimide) | 1.1 equivalents | Activating agent for the carboxylic acid[1] |

| HOBt (1-Hydroxybenzotriazole) | 1.1 equivalents | Racemization suppressant and reaction enhancer |

| Base | ||

| DIPEA (Diisopropylethylamine) | 1.0 equivalent | Neutralizes the amino acid salt |

| Solvent | Anhydrous DCM or DMF | Reaction medium |

| Reaction Temperature | 0°C to Room Temperature | Initial cooling to minimize side reactions |

| Reaction Time | 12 - 24 hours | Typical duration for complete coupling |

Table 2: Expected Yields and Purity for Key Steps

| Step | Product | Typical Yield (%) | Typical Purity (%) (Post-Purification) | Purification Method |

| Coupling | Boc-Gly-Leu-Ala-OMe | 80 - 95% | >98% | Extraction & Crystallization / Silica Gel Chromatography |

| Boc Deprotection | H-Gly-Leu-Ala-OMe·TFA | 95 - 100% (crude) | >95% | Precipitation / Direct Use |

Experimental Protocols

The following are detailed protocols for the coupling of this compound with a C-terminally protected amino acid ester (H-Xaa-OR') and the subsequent N-terminal deprotection of the resulting peptide.

Protocol 1: Peptide Coupling using DCC/HOBt

This protocol describes the formation of a peptide bond between this compound and an amino acid ester.

Materials and Reagents:

-

This compound

-

Amino acid ester hydrochloride (e.g., H-Ala-OMe·HCl)

-

N,N'-Dicyclohexylcarbodiimide (DCC)

-